4-Ethynylaniline

描述

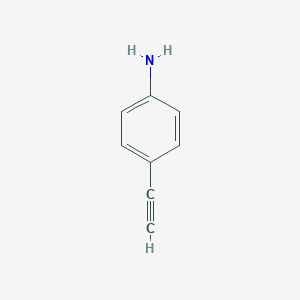

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-ethynylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N/c1-2-7-3-5-8(9)6-4-7/h1,3-6H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXYITCJMBRETQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90396040 | |

| Record name | 4-Ethynylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14235-81-5 | |

| Record name | 4-Ethynylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14235-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethynylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethynylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Ethynylaniline: Properties, Synthesis, and Applications in Drug Development and Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-ethynylaniline, a versatile building block in organic synthesis with significant applications in medicinal chemistry and materials science. This document covers its fundamental properties, detailed synthesis protocols, and its role in the development of targeted cancer therapies and advanced bioconjugation techniques.

Chemical Synonyms and Identifiers

This compound is known by a variety of names in chemical literature and commercial catalogs. Proper identification is crucial for accurate sourcing and regulatory compliance.

Common synonyms for this compound include:

-

p-Ethynylaniline[1]

-

p-Aminophenylacetylene

-

1-Amino-4-ethynylbenzene[4]

-

Benzenamine, 4-ethynyl-

-

(4-Ethynylphenyl)amine

-

4-Ethynylbenzenamine

-

P-APAC[5]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, providing essential data for experimental design and safety considerations.

| Property | Value | Reference |

| Molecular Formula | C₈H₇N | --INVALID-LINK-- |

| Molecular Weight | 117.15 g/mol | --INVALID-LINK-- |

| CAS Number | 14235-81-5 | --INVALID-LINK-- |

| Appearance | Yellow to brown crystalline powder | --INVALID-LINK-- |

| Melting Point | 98-102 °C (decomposes) | --INVALID-LINK-- |

| Boiling Point | 99-101 °C at 13 Torr | --INVALID-LINK-- |

| Solubility | Insoluble in water | --INVALID-LINK-- |

| pKa | 3.11 ± 0.10 (Predicted) | --INVALID-LINK-- |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in the synthesis of the epidermal growth factor receptor (EGFR) inhibitor, erlotinib (B232).

Synthesis of this compound

A common and efficient method for the laboratory-scale synthesis of this compound involves the desilylation of a protected precursor.

Materials:

-

4-[(Trimethylsilyl)ethynyl]aniline

-

Potassium hydroxide (B78521) (KOH)

-

Methanol (MeOH)

-

Tetrahydrofuran (THF)

-

Standard laboratory glassware for reflux and filtration

-

Rotary evaporator

Procedure:

-

Prepare a solution of potassium hydroxide (4.0 equivalents) in methanol.

-

In a separate flask, dissolve 4-[(trimethylsilyl)ethynyl]aniline (1.0 equivalent) in tetrahydrofuran.

-

Slowly add the potassium hydroxide solution to the solution of 4-[(trimethylsilyl)ethynyl]aniline with stirring.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove any insoluble impurities.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvents.

-

The resulting crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Synthesis of Erlotinib from this compound

This compound is a key intermediate in the synthesis of erlotinib, a tyrosine kinase inhibitor used in cancer therapy. The final step of the synthesis involves a nucleophilic substitution reaction.

Materials:

-

This compound (used as 3-ethynylaniline (B136080) in the synthesis of erlotinib)

-

Hydrochloric acid (HCl), 37%

-

Water

-

Ethyl acetate (B1210297)

-

n-Hexane

-

Reaction vessel with heating and stirring capabilities

Procedure:

-

Suspend 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (1.0 equivalent) in water.

-

Add 3-ethynylaniline (1.0 equivalent) and hydrochloric acid to the suspension at room temperature (25-30 °C).

-

Heat the reaction mixture to 40 °C and stir for approximately 1.5 hours.

-

Monitor the reaction for the formation of the product.

-

After the reaction is complete, cool the mixture.

-

Filter the resulting solid product.

-

Wash the solid with water, followed by a mixture of ethyl acetate and n-hexane (1:1).

-

Dry the purified erlotinib hydrochloride in an oven at 40 °C.

Applications in Drug Development and Signaling Pathways

The primary application of this compound in drug development is as a precursor to pharmacologically active molecules. Its role in the synthesis of erlotinib highlights its importance in targeting specific signaling pathways in cancer.

Erlotinib and the EGFR Signaling Pathway

Erlotinib is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[6] Overexpression or mutation of EGFR is a hallmark of several cancers, leading to uncontrolled cell proliferation and survival. Erlotinib reversibly binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its autophosphorylation and blocking downstream signaling cascades.[2] This leads to a decrease in cancer cell proliferation and an increase in apoptosis.[1]

Caption: EGFR signaling pathway and the inhibitory action of erlotinib.

Role in Bioconjugation and Experimental Workflows

The ethynyl (B1212043) group of this compound makes it a valuable reagent for bioconjugation via "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient and specific labeling of biomolecules.

Protein Labeling via Diazonium Salt Formation and Click Chemistry

A two-step strategy can be employed to label proteins using this compound. First, the aniline (B41778) is converted to a diazonium salt, which then reacts with electron-rich amino acid residues like tyrosine on the protein surface. The appended alkyne handle is then available for a subsequent CuAAC reaction with an azide-functionalized molecule of interest (e.g., a fluorescent dye or a biotin (B1667282) tag).

Experimental Protocol for Protein Labeling:

Part 1: Diazotization of this compound and Azo-Coupling to Protein

-

Diazotization:

-

Dissolve this compound in an acidic solution (e.g., HCl).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (B80452) (NaNO₂) dropwise while maintaining the low temperature.

-

The formation of the diazonium salt is typically rapid.

-

-

Azo-Coupling:

-

Adjust the pH of a solution of the target protein to 8.5-9.0.

-

Slowly add the freshly prepared diazonium salt solution to the protein solution with gentle stirring.

-

Allow the reaction to proceed at 4 °C for 1-2 hours.

-

Quench the reaction by adding a scavenger such as histidine.

-

Purify the alkyne-labeled protein using size-exclusion chromatography or dialysis to remove excess reagents.

-

Part 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Reaction Setup:

-

To the purified alkyne-labeled protein in a suitable buffer, add the azide-containing molecule of interest.

-

Add a copper(I) source, typically generated in situ from copper(II) sulfate (B86663) (CuSO₄) and a reducing agent like sodium ascorbate. A copper-chelating ligand such as THPTA is often included to stabilize the copper(I) and improve reaction efficiency.

-

-

Incubation and Purification:

-

Incubate the reaction mixture at room temperature for 1-4 hours.

-

Purify the final bioconjugate using an appropriate chromatography method to remove the catalyst and unreacted reagents.

-

Caption: Experimental workflow for protein bioconjugation using this compound.

Conclusion

This compound is a chemical compound of significant interest to researchers in drug development and chemical biology. Its utility as a building block for complex molecules, exemplified by its role in the synthesis of erlotinib, and its application in modern bioconjugation techniques, underscore its versatility. The protocols and data presented in this guide are intended to provide a solid foundation for the safe and effective use of this compound in a research setting.

References

- 1. Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein labeling protocol [abberior.rocks]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. researchgate.net [researchgate.net]

- 5. jenabioscience.com [jenabioscience.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-Ethynylaniline: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-ethynylaniline, a versatile aromatic compound featuring both an amino and a terminal alkyne functional group. Its unique bifunctionality makes it a valuable building block in a wide array of chemical syntheses, from advanced polymers to crucial pharmaceutical intermediates. This document details its chemical structure, physical and chemical properties, and provides in-depth experimental protocols for its synthesis and key reactions. Furthermore, it explores its applications in materials science and drug development, supported by spectral data analysis and safety information.

Chemical Structure and Identifiers

This compound, also known as p-aminophenylacetylene, is a substituted aniline (B41778) with an ethynyl (B1212043) group at the para position.[1] This arrangement of functional groups imparts a unique reactivity profile, with the electron-donating amino group influencing the aromatic ring and the terminal alkyne participating in a variety of coupling reactions.

The structure of this compound can be visualized as a benzene (B151609) ring where an amino group (-NH₂) and an ethynyl group (-C≡CH) are attached to the first and fourth carbon atoms, respectively.

// Atom nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="-0.65,0!"]; C6 [label="C", pos="0.65,0!"]; N [label="NH₂", pos="0,2.5!", fontcolor="#4285F4"]; C7 [label="C", pos="0,-2.5!", fontcolor="#EA4335"]; H1 [label="H", pos="0,-3.5!", fontcolor="#EA4335"];

// Bonds C1 -- C6; C6 -- C3; C3 -- C4; C4 -- C2; C2 -- C5; C5 -- C1; C1 -- N; C4 -- C7; C7 -- H1 [label="≡", len=0.5]; } .

Molecular Structure of this compound

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 14235-81-5[1] |

| Molecular Formula | C₈H₇N[1] |

| Molecular Weight | 117.15 g/mol [1] |

| SMILES | C#CC1=CC=C(C=C1)N[2] |

| InChI | InChI=1S/C8H7N/c1-2-7-3-5-8(9)6-4-7/h1,3-6H,9H2[2] |

| InChIKey | JXYITCJMBRETQX-UHFFFAOYSA-N[2] |

Physicochemical Properties

This compound is typically a yellow to brown crystalline powder.[3] A summary of its key physical and chemical properties is presented below.

| Property | Value |

| Melting Point | 98-102 °C (decomposes)[3] |

| Boiling Point | 99-101 °C at 13 Torr[3] |

| Density (predicted) | 1.05 ± 0.1 g/cm³[3] |

| pKa (predicted) | 3.11 ± 0.10[3] |

| Solubility | Soluble in organic solvents, limited solubility in water.[4] |

| Appearance | Light yellow or yellowish powder.[5] |

Spectral Data

The structural features of this compound can be confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ shows distinct signals corresponding to the aromatic, amino, and acetylenic protons.[1]

-

δ 7.32 (d, J = 2.4 Hz, 2H): Aromatic protons ortho to the ethynyl group.

-

δ 6.61 (d, J = 2.4 Hz, 2H): Aromatic protons ortho to the amino group.

-

δ 3.83 (s, 2H): Protons of the amino group.

-

δ 2.98 (s, 1H): Acetylenic proton.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum in CDCl₃ provides further structural confirmation.[1]

-

δ 147.0: Aromatic carbon attached to the amino group.

-

δ 133.5: Aromatic carbons ortho to the ethynyl group.

-

δ 114.6: Aromatic carbons ortho to the amino group.

-

δ 111.3: Aromatic carbon attached to the ethynyl group.

-

δ 84.4, 74.9: Acetylenic carbons.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands for its functional groups.

-

~3261 cm⁻¹: Stretching vibration of the acetylenic C-H bond.[6]

-

~3200-3400 cm⁻¹: N-H stretching vibrations of the primary amine.[7]

-

~2100-2260 cm⁻¹: C≡C stretching vibration.[8]

-

~1600-1585 cm⁻¹ and ~1500-1400 cm⁻¹: C-C stretching vibrations within the aromatic ring.[9]

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the desilylation of a protected precursor, 4-[(trimethylsilyl)ethynyl]aniline.[1]

Synthesis Workflow of this compound

Materials:

-

4-[(trimethylsilyl)ethynyl]aniline (1.10 g, 5.86 mmol)

-

Potassium hydroxide (B78521) (KOH) (1.34 g, 23.8 mmol)

-

Methanol (6 mL)

-

Tetrahydrofuran (THF) (5 mL)

-

Dichloromethane

-

Anhydrous magnesium sulfate

Procedure:

-

Prepare a solution of potassium hydroxide in methanol.

-

In a separate flask, dissolve 4-[(trimethylsilyl)ethynyl]aniline in tetrahydrofuran.

-

Slowly add the potassium hydroxide solution to the solution of the silylated aniline.

-

Heat the reaction mixture to reflux and maintain for overnight.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove any insoluble impurities.

-

Concentrate the filtrate under reduced pressure to remove the solvents.

-

Dissolve the resulting residue in dichloromethane, dry the solution over anhydrous magnesium sulfate, and filter.

-

Concentrate the dried solution under reduced pressure to yield this compound as a yellow solid.[1]

Sonogashira Coupling

This compound is an excellent substrate for Sonogashira coupling reactions, which form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by palladium and copper complexes.

General Sonogashira Coupling Workflow

General Protocol:

-

To a reaction vessel under an inert atmosphere, add the aryl or vinyl halide, a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) salt (e.g., CuI), and a suitable solvent (e.g., THF or DMF).

-

Add this compound and an amine base (e.g., triethylamine (B128534) or diisopropylamine).

-

Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC or GC).

-

Upon completion, perform an aqueous workup and extract the product with an organic solvent.

-

The crude product is then purified by column chromatography.

Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

The terminal alkyne of this compound readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,2,3-triazoles. This highly efficient and specific "click" reaction is widely used in bioconjugation and materials science.[10]

General CuAAC (Click Chemistry) Workflow

General Protocol:

-

Dissolve the azide-containing compound and this compound in a suitable solvent mixture, often tert-butanol (B103910) and water.

-

In a separate vessel, prepare a fresh solution of a copper(II) salt (e.g., CuSO₄·5H₂O) and a reducing agent (e.g., sodium ascorbate) in water to generate the active Cu(I) catalyst in situ.

-

Add the catalyst solution to the mixture of the azide and alkyne.

-

Stir the reaction at room temperature. The reaction is typically rapid and can be monitored by TLC or LC-MS.

-

Upon completion, the triazole product can be isolated through extraction and purified by crystallization or chromatography.

Applications

The unique structure of this compound makes it a valuable component in several scientific and industrial fields.

Materials Science

-

Polymers: this compound can be polymerized through its alkyne functionality to create conjugated polymers with interesting electronic and optical properties.[1] These polymers are investigated for their potential use in organic electronics.

-

Organic Light-Emitting Diodes (OLEDs): It serves as a building block in the synthesis of materials for OLEDs.[5]

-

Dyes and Pigments: The chromophoric nature of the aromatic system allows for its use in the production of dyes.[5]

-

Surface Functionalization: It has been used to functionalize materials like carbon nanotubes and graphene, modifying their thermal and electronic properties.[1][11]

Drug Development and Organic Synthesis

-

Pharmaceutical Intermediate: this compound is a key intermediate in the synthesis of various pharmaceutical compounds, including anti-cancer drugs.[12] Its structure is a precursor to more complex molecules with specific biological activities.[5][13]

-

Building Block: It is a versatile building block in organic synthesis, enabling the construction of complex molecular architectures through reactions like Sonogashira coupling and click chemistry.[5][14] For instance, it is used as an alkyne component in the synthesis of indoles.[14]

Safety and Handling

This compound is an irritant and should be handled with appropriate safety precautions.

| Hazard Information | Precautionary Measures |

| Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[15] | Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[15] |

| Storage: Keep in a dark place, sealed in a dry, room-temperature environment.[3] | Personal Protective Equipment (PPE): Dust mask (type N95 or equivalent), safety glasses, and gloves.[16] |

The toxicological properties have not been fully investigated, and it should be handled by trained personnel in a well-ventilated area.[17]

Conclusion

This compound is a chemical compound of significant interest due to its versatile reactivity and its role as a precursor in the development of advanced materials and pharmaceuticals. This guide has provided a detailed overview of its structure, properties, synthesis, and key reactions, offering valuable information for researchers and professionals in chemistry and drug development. The provided experimental protocols serve as a foundation for its practical application in the laboratory. As research continues, the full potential of this compound in creating novel functional molecules and materials is yet to be fully realized.

References

- 1. This compound | 14235-81-5 [chemicalbook.com]

- 2. 4-Ethylaniline(589-16-2) 13C NMR spectrum [chemicalbook.com]

- 3. 4-Ethylaniline(589-16-2) 1H NMR [m.chemicalbook.com]

- 4. This compound(14235-81-5) 13C NMR [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. royal-chem.com [royal-chem.com]

- 13. chemimpex.com [chemimpex.com]

- 14. spectrabase.com [spectrabase.com]

- 15. This compound | C8H7N | CID 3760025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. This compound 97 14235-81-5 [sigmaaldrich.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Ethynylaniline (CAS 14235-81-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethynylaniline, also known as 4-aminophenylacetylene, is a versatile bifunctional organic compound featuring both a primary amine and a terminal alkyne group attached to a benzene (B151609) ring. This unique structure makes it a valuable building block in various fields, including medicinal chemistry, materials science, and organic synthesis. Its ability to participate in a range of chemical transformations, most notably as a key intermediate in the synthesis of the epidermal growth factor receptor (EGFR) inhibitor erlotinib (B232) and as a reactant in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," underscores its significance in modern chemical research and development.[1][]

This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a summary of its known applications.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in chemical reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 14235-81-5 | [1] |

| Molecular Formula | C₈H₇N | [1] |

| Molecular Weight | 117.15 g/mol | [1] |

| Appearance | White to light yellow or brown crystalline powder | [3][4] |

| Melting Point | 98-102 °C (decomposes) | [5][6] |

| Boiling Point | 99-101 °C at 13 Torr | |

| Solubility | Soluble in organic solvents, limited solubility in water | [1] |

| pKa | Not available | |

| LogP | 1.3 | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Aminophenylacetylene, p-aminophenylacetylene, 1-amino-4-ethynylbenzene | [1] |

Synthesis of this compound

A common and efficient method for the laboratory synthesis of this compound involves a two-step process starting from 4-iodoaniline (B139537): a Sonogashira coupling with a protected alkyne, followed by deprotection.

Experimental Protocol: Two-Step Synthesis from 4-Iodoaniline

Step 1: Sonogashira Coupling of 4-Iodoaniline with Trimethylsilylacetylene (B32187)

This reaction couples 4-iodoaniline with trimethylsilylacetylene (TMSA) to form the protected intermediate, 4-((trimethylsilyl)ethynyl)aniline (B1312356).[7]

-

Materials:

-

4-Iodoaniline

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (B128534) (TEA), anhydrous and degassed

-

Tetrahydrofuran (THF), anhydrous and degassed

-

Standard glassware for inert atmosphere reactions

-

-

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add 4-iodoaniline (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

-

Add anhydrous, degassed THF and anhydrous, degassed triethylamine (3.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add trimethylsilylacetylene (1.2 eq) dropwise via syringe.

-

Heat the reaction mixture to 60°C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite to remove the catalyst.

-

Wash the organic layer with saturated aqueous ammonium (B1175870) chloride solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.

-

Purify the crude 4-((trimethylsilyl)ethynyl)aniline by flash column chromatography.

-

Step 2: Deprotection of 4-((trimethylsilyl)ethynyl)aniline

The trimethylsilyl (B98337) protecting group is removed to yield the final product, this compound.[3]

-

Materials:

-

4-((trimethylsilyl)ethynyl)aniline (from Step 1)

-

Potassium hydroxide (B78521) (KOH)

-

Methanol

-

Tetrahydrofuran (THF)

-

-

Procedure:

-

To a stirred solution of potassium hydroxide (4.0 eq) in methanol, slowly add a solution of 4-((trimethylsilyl)ethynyl)aniline (1.0 eq) in tetrahydrofuran.[3]

-

Heat the reaction mixture to reflux overnight.[3]

-

Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature and filter to remove insoluble impurities.[3]

-

Concentrate the filtrate under reduced pressure to remove the solvent.[3]

-

The residue can be further purified by recrystallization to obtain pure this compound.

-

References

- 1. This compound | C8H7N | CID 3760025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 14235-81-5 [chemicalbook.com]

- 4. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. 4-乙炔基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound 97 14235-81-5 [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

The Ethynyl Group in 4-Ethynylaniline: A Hub of Reactivity for Scientific Advancement

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethynylaniline, a deceptively simple aromatic compound, stands as a cornerstone in modern organic synthesis, materials science, and medicinal chemistry. Its unique bifunctionality, possessing both a nucleophilic amino group and a highly reactive terminal ethynyl (B1212043) group, makes it a versatile building block for the construction of complex molecular architectures. The ethynyl moiety, in particular, serves as a reactive handle for a diverse array of chemical transformations, enabling the facile introduction of this propargyl-amino-phenyl scaffold into a wide range of substrates. This technical guide provides a comprehensive overview of the fundamental reactivity of the ethynyl group in this compound, with a focus on its application in drug discovery and materials science. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to empower researchers in harnessing the synthetic potential of this remarkable molecule.

Acidity and Acetylide Formation

The terminal proton of the ethynyl group in this compound is significantly more acidic than protons on alkanes or alkenes. This increased acidity is a direct consequence of the sp-hybridization of the acetylenic carbon atom. The sp-hybridized orbital has 50% s-character, which holds the electrons closer to the nucleus, thereby stabilizing the resulting acetylide anion. This property is fundamental to many of the reactions of this compound, as the formation of the potent nucleophilic acetylide is often a key preliminary step.

Palladium-Catalyzed Cross-Coupling: The Sonogashira Reaction

The Sonogashira cross-coupling reaction is a powerful and widely employed method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. This reaction, catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a mild base, is a cornerstone of modern organic synthesis. This compound is an excellent substrate for Sonogashira coupling, allowing for the facile synthesis of a diverse range of substituted diarylacetylenes. These products are of significant interest in the development of organic light-emitting diodes (OLEDs), molecular wires, and as precursors to complex heterocyclic systems.

Table 1: Representative Yields for the Sonogashira Coupling of this compound with Various Aryl Halides

| Entry | Aryl Halide | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodoanisole | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 60 | 12 | 92 |

| 2 | 1-Bromo-4-nitrobenzene | PdCl₂(PPh₃)₂ (3) | CuI (5) | DiPEA | DMF | 80 | 8 | 88 |

| 3 | 3-Bromopyridine | Pd(OAc)₂ (2) / XPhos (4) | CuI (5) | K₂CO₃ | Dioxane | 100 | 16 | 75 |

| 4 | 4-Iodotoluene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF/DMF | 70 | 10 | 95 |

Note: The data presented are representative examples from the literature and actual yields may vary depending on the specific reaction conditions and substrate purity.

Detailed Experimental Protocol: Sonogashira Coupling of this compound with 4-Iodoanisole

Materials:

-

This compound (1.0 equiv)

-

4-Iodoanisole (1.1 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (0.02 equiv)

-

Copper(I) iodide (0.04 equiv)

-

Triethylamine (3.0 equiv)

-

Anhydrous, degassed tetrahydrofuran (B95107) (THF)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, 4-iodoanisole, tetrakis(triphenylphosphine)palladium(0), and copper(I) iodide.

-

Add anhydrous, degassed THF via syringe, followed by the addition of triethylamine.

-

The reaction mixture is stirred at 60 °C and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is redissolved in dichloromethane (B109758) and washed with saturated aqueous ammonium (B1175870) chloride solution to remove copper salts.

-

The organic layer is dried over anhydrous sodium sulfate (B86663), filtered, and concentrated.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the desired 4-((4-methoxyphenyl)ethynyl)aniline.

Characterization Data for 4-((4-methoxyphenyl)ethynyl)aniline:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.42 (d, J = 8.8 Hz, 2H), 7.31 (d, J = 8.4 Hz, 2H), 6.85 (d, J = 8.8 Hz, 2H), 6.62 (d, J = 8.4 Hz, 2H), 3.83 (s, 3H), 3.80 (br s, 2H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 159.6, 146.5, 133.0, 132.8, 122.9, 115.4, 114.6, 114.1, 88.9, 87.1, 55.3.

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

[3+2] Cycloaddition: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The ethynyl group of this compound is an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the quintessential "click" reaction.[1] This [3+2] cycloaddition reaction with an organic azide (B81097) proceeds with exceptional efficiency, regioselectivity (exclusively forming the 1,4-disubstituted 1,2,3-triazole), and tolerance for a wide variety of functional groups.[1] The resulting triazole linkage is highly stable, making this reaction invaluable in bioconjugation, drug discovery, and materials science for covalently linking different molecular fragments.[2][3] The amino group on the this compound moiety can be further functionalized either before or after the click reaction, adding to its synthetic utility.

Table 2: Representative Yields for the CuAAC Reaction of this compound with Various Azides

| Entry | Azide | Cu(I) Source | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzyl (B1604629) azide | CuSO₄/NaAsc | t-BuOH/H₂O | RT | 2 | >95 |

| 2 | 1-Azido-4-nitrobenzene | CuI | DMF | 60 | 4 | 92 |

| 3 | 3-Azidopropan-1-ol | CuSO₄/NaAsc | H₂O | RT | 1 | 98 |

| 4 | Azidomethyl phenyl sulfide | CuI | THF | 50 | 6 | 89 |

Note: The data presented are representative examples from the literature and actual yields may vary depending on the specific reaction conditions and substrate purity.

Detailed Experimental Protocol: CuAAC Reaction of this compound with Benzyl Azide

Materials:

-

This compound (1.0 equiv)

-

Benzyl azide (1.05 equiv)

-

Copper(II) sulfate pentahydrate (0.05 equiv)

-

Sodium ascorbate (B8700270) (0.1 equiv)

-

tert-Butanol (B103910) and Water (1:1 v/v)

Procedure:

-

In a round-bottom flask, dissolve this compound and benzyl azide in a 1:1 mixture of tert-butanol and water.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

-

In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate.

-

To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. A color change is typically observed.

-

The reaction mixture is stirred vigorously at room temperature and monitored by TLC.

-

Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by recrystallization or flash column chromatography to yield the pure 1-benzyl-4-(4-aminophenyl)-1H-1,2,3-triazole.

Characterization Data for 1-benzyl-4-(4-aminophenyl)-1H-1,2,3-triazole:

-

¹H NMR (DMSO-d₆, 400 MHz): δ 8.35 (s, 1H), 7.58 (d, J = 8.4 Hz, 2H), 7.40-7.28 (m, 5H), 6.64 (d, J = 8.4 Hz, 2H), 5.58 (s, 2H), 5.20 (s, 2H).

-

¹³C NMR (DMSO-d₆, 100 MHz): δ 147.8, 146.9, 136.5, 128.8, 128.0, 127.8, 127.2, 121.5, 120.9, 113.9, 53.0.

Caption: Simplified mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Electrophilic and Nucleophilic Additions

The π-bonds of the ethynyl group are susceptible to attack by both electrophiles and nucleophiles.

-

Electrophilic Addition: In the presence of electrophiles such as halogens (Br₂, Cl₂) or hydrohalic acids (HBr, HCl), this compound can undergo electrophilic addition reactions. The regioselectivity of these additions is governed by Markovnikov's rule, where the electrophile adds to the carbon atom of the triple bond that bears the most hydrogen atoms, leading to the formation of a more stable vinyl carbocation intermediate. The electron-donating amino group can influence the reactivity and regioselectivity of this reaction.

-

Nucleophilic Addition: While less common for unactivated alkynes, nucleophilic addition to the ethynyl group of this compound can occur, particularly with soft nucleophiles or under catalytic conditions. The polarization of the alkyne can be influenced by the electronic nature of the aromatic ring.

Cycloaddition Reactions

Beyond the [3+2] cycloaddition with azides, the ethynyl group of this compound can participate in other cycloaddition reactions, such as [4+2] Diels-Alder reactions, where it can act as a dienophile.[4][5] The reactivity in these reactions is influenced by the electronic properties of the dienophile, and the presence of the electron-donating amino group on the phenyl ring can affect the energy of the alkyne's frontier molecular orbitals.

Polymerization

This compound can undergo transition metal-catalyzed polymerization to form poly(this compound), a conjugated polymer with interesting electronic and optical properties. Various catalysts, including those based on palladium, rhodium, and molybdenum, have been shown to be effective in promoting this polymerization. The resulting polymer possesses a polyacetylene backbone with pendant aminophenyl groups, which can be further modified to tune the material's properties.

Table 3: Polymerization of this compound with Various Transition Metal Catalysts

| Catalyst | Yield (%) |

| PdCl₂ | 85 |

| PtCl₂ | 82 |

| RuCl₃ | 87 |

| [Rh(NBD)Cl]₂ | 75 |

| MoCl₅ | 92 |

Data adapted from relevant literature. Conditions may vary.

Detailed Experimental Protocol: Polymerization of this compound

Materials:

-

This compound

-

Palladium(II) chloride (or other transition metal catalyst)

-

Anhydrous, degassed dimethylformamide (DMF)

Procedure:

-

In a Schlenk tube under an inert atmosphere, dissolve the transition metal catalyst in anhydrous, degassed DMF.

-

Add this compound to the catalyst solution.

-

The reaction mixture is heated at a specified temperature (e.g., 90-120 °C) for a set period (e.g., 24 hours).

-

After cooling to room temperature, the polymer is precipitated by pouring the reaction mixture into a non-solvent such as methanol (B129727) or diethyl ether.

-

The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum.

Caption: Simplified workflow for the polymerization of this compound.

Application in Drug Development: A Gateway to Kinase Inhibitors

A significant application of this compound in drug development is its use as a key building block in the synthesis of tyrosine kinase inhibitors (TKIs). Several clinically approved anti-cancer drugs, including erlotinib (B232) and lapatinib (B449), are synthesized from precursors derived from this compound. These drugs target the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) signaling pathways, which are often dysregulated in various cancers.[6][7]

The EGFR and HER2 Signaling Pathways

EGFR and HER2 are receptor tyrosine kinases that, upon activation by ligand binding (for EGFR) or heterodimerization, initiate downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway.[8][9] These pathways are crucial for regulating cell proliferation, survival, and differentiation. In many cancers, mutations or overexpression of EGFR and HER2 lead to constitutive activation of these pathways, driving uncontrolled cell growth.[10][11]

Erlotinib and lapatinib are ATP-competitive inhibitors that bind to the intracellular kinase domain of EGFR and/or HER2, blocking their autophosphorylation and subsequent activation of downstream signaling.[7][12] This inhibition leads to cell cycle arrest and apoptosis in cancer cells that are dependent on these pathways for survival.

Caption: Simplified EGFR and HER2 signaling pathways and the inhibitory action of TKIs.

Conclusion

The ethynyl group of this compound is a remarkably versatile functional group that provides access to a vast chemical space. Its reactivity in fundamental organic transformations such as Sonogashira coupling, click chemistry, and polymerization, coupled with its role as a key precursor in the synthesis of life-saving medicines, underscores its importance in modern science. This guide has provided a detailed overview of the core reactivity of this moiety, complete with experimental protocols and mechanistic insights, to aid researchers in leveraging the full potential of this compound in their scientific endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 5. Diels-Alder Reaction [organic-chemistry.org]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. arkat-usa.org [arkat-usa.org]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. community.wvu.edu [community.wvu.edu]

- 11. rsc.org [rsc.org]

- 12. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

4-Ethynylaniline: A Technical Guide to a Versatile Terminal Alkyne Building Block

Introduction

4-Ethynylaniline, also known as p-aminophenylacetylene, is a bifunctional organic compound featuring both a primary amine and a terminal alkyne group.[1] This unique structure makes it a highly versatile and valuable building block in various fields, including organic synthesis, polymer chemistry, materials science, and pharmaceutical development.[1][2] Its ability to participate in a wide range of chemical transformations, most notably cross-coupling and cycloaddition reactions, allows for the construction of complex molecular architectures and advanced materials with tailored properties.[1] This guide provides an in-depth overview of this compound, focusing on its properties, synthesis, key reactions, and applications, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Properties

This compound is typically a light yellow or yellowish powder at room temperature.[1] Its key physical and chemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

|---|---|---|

| IUPAC Name | This compound | [3] |

| Synonyms | 1-Amino-4-ethynylbenzene, p-Ethynylaniline | [1][4] |

| CAS Number | 14235-81-5 | [1][3] |

| Molecular Formula | C₈H₇N | [1][3] |

| Molecular Weight | 117.15 g/mol | [1][3][5] |

| Appearance | Light yellow or yellowish powder | [1][6] |

| Melting Point | 98-107 °C | [1][6] |

| Purity | ≥ 97% (Typically available) | [1][6] |

| Storage Conditions | Store at 0-8 °C, under an inert gas like nitrogen. |[1][7] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Data | References |

|---|---|---|

| Infrared (IR) Spectroscopy | Conforms to structure. Key peaks expected for N-H (amine), C≡C-H (alkyne stretch), and C≡C (alkyne bend) vibrations. | [3][6][8] |

| Mass Spectrometry (MS) | Molecular Ion Peak [M+H]⁺ at m/z 118.0651. | [3][8] |

| Nuclear Magnetic Resonance (¹H NMR) | Spectra available and conform to the expected structure. | [8] |

| SMILES | C#CC1=CC=C(C=C1)N | [3] |

| InChIKey | JXYITCJMBRETQX-UHFFFAOYSA-N |[3] |

Synthesis of this compound

A common and efficient method for synthesizing this compound involves the deprotection of a silyl-protected precursor, such as 4-[(trimethylsilyl)ethynyl]aniline.[9] This strategy prevents unwanted side reactions of the terminal alkyne during preceding synthetic steps.

Experimental Protocol: Desilylation of 4-[(trimethylsilyl)ethynyl]aniline[11]

This protocol describes the base-catalyzed removal of the trimethylsilyl (B98337) (TMS) protecting group.

-

Reagent Preparation : Prepare a solution of potassium hydroxide (B78521) (KOH) (1.34 g, 23.8 mmol) in methanol (B129727) (6 mL). Separately, prepare a solution of 4-[(trimethylsilyl)ethynyl]aniline (1.10 g, 5.86 mmol) in tetrahydrofuran (B95107) (THF) (5 mL).

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the KOH solution.

-

Addition of Starting Material : Slowly add the solution of 4-[(trimethylsilyl)ethynyl]aniline to the stirred KOH solution.

-

Reaction Conditions : Heat the reaction mixture to reflux and maintain for an extended period (e.g., overnight). Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up : Upon completion, cool the mixture to room temperature. Filter the mixture to remove any insoluble impurities.

-

Isolation : Concentrate the filtrate under reduced pressure to remove the solvents. The resulting crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Key Reactions and Applications

The dual functionality of this compound makes it a prime substrate for several powerful synthetic transformations, leading to its widespread use in constructing functional materials and complex molecules.

Sonogashira Coupling

The Sonogashira reaction is a robust cross-coupling method for forming C-C bonds between terminal alkynes and aryl or vinyl halides.[10] This reaction is catalyzed by palladium and copper complexes and is fundamental in synthesizing arylalkynes and conjugated enynes under mild conditions.[10][11][12] this compound is an excellent substrate for this reaction, enabling the extension of its molecular framework.

-

Inert Atmosphere : To an oven-dried flask, add the aryl halide (1.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and copper(I) iodide (1-5 mol%). Purge the flask with an inert gas (e.g., argon or nitrogen).

-

Solvent and Reagents : Add an anhydrous solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine (B128534) or diisopropylamine, 2-3 equiv.).

-

Alkyne Addition : Add this compound (1.1-1.5 equiv.) to the mixture.

-

Reaction : Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up : Upon completion, dilute the reaction mixture with a solvent like ethyl acetate (B1210297) and filter through celite to remove catalyst residues.

-

Purification : Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is an ideal alkyne component in "click chemistry," particularly the CuAAC reaction. This reaction forms a stable 1,4-disubstituted 1,2,3-triazole ring by joining an alkyne with an azide (B81097).[13][14] The reaction is highly efficient, specific, and tolerant of a wide variety of functional groups, making it a powerful tool for bioconjugation, drug discovery, and materials science.[14][15]

-

Reactant Solution : In a vial, dissolve the organic azide (1.0 equiv.) and this compound (1.0-1.2 equiv.) in a suitable solvent system (e.g., a 1:1 mixture of water and t-butanol).

-

Catalyst Preparation : In a separate vial, prepare the catalyst solution by adding copper(II) sulfate (CuSO₄, 1-10 mol%) to water, followed by sodium ascorbate (B8700270) (5-20 mol%) to reduce Cu(II) to the active Cu(I) species. The solution should turn from blue to colorless or pale yellow.

-

Reaction Initiation : Add the freshly prepared catalyst solution to the solution of reactants.

-

Reaction Conditions : Stir the mixture vigorously at room temperature. The reaction is often complete within 1 to 24 hours. Monitor progress by TLC or LC-MS.

-

Isolation : Once complete, the product may precipitate from the reaction mixture and can be collected by filtration. Alternatively, extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry, and concentrate to yield the triazole product.

Polymer Chemistry and Materials Science

This compound serves as a monomer for the synthesis of high-performance polymers.[2][16] Transition metal catalysts can be used to polymerize this compound, resulting in conjugated polymers with interesting electro-optical properties.[16] These polymers, such as poly(this compound), are investigated for applications in organic electronics, including organic light-emitting diodes (OLEDs) and sensors.[1][2] The amine functionality also allows for further modification of the polymer backbone.

Table 3: Polymerization of this compound with Transition Metal Catalysts [16]

| Catalyst | Polymer Yield (%) |

|---|---|

| PdCl₂ | 85 |

| PtCl₂ | 82 |

| RuCl₃ | 87 |

| (NBD)PdCl₂ | Quantitative |

| [Rh(NBD)Cl]₂ | 75 |

Reaction Conditions: 90°C for 24 hrs in DMF; Monomer/Catalyst ratio = 30.

-

Setup : In a 20 mL reactor under a nitrogen atmosphere, add this compound (1.0 g, 8.54 mmol) and the transition metal catalyst (e.g., PdCl₂, 50.4 mg, 0.0285 mmol).

-

Solvent : Add dimethylformamide (DMF, 10 mL).

-

Polymerization : Heat the reaction mixture to 90°C and stir for 24 hours.

-

Precipitation : After the reaction period, cool the solution and dilute it with an additional 10 mL of DMF. Precipitate the polymer by pouring the solution into a large excess of ethyl ether.

-

Isolation : Filter the precipitated polymer and dry it in a vacuum oven at 40°C for 24 hours to obtain the final polymer product.

Drug Development

In pharmaceutical and medicinal chemistry, this compound is a valuable scaffold.[1] The ethynyl (B1212043) group can act as a pharmacophore or be used as a reactive handle to link the aniline (B41778) moiety to other molecules of interest via the reactions described above. It is used in the synthesis of various biologically active compounds and serves as an intermediate in the development of novel therapeutics.[1] For example, it is a component in the synthesis of indoles from nitroarenes.

Safety and Handling

This compound is considered a hazardous substance and should be handled with appropriate safety precautions.[3][17] It is irritating to the skin, eyes, and respiratory system.[3][17][18]

Table 4: GHS Hazard Information for this compound

| Pictogram | GHS Code | Hazard Statement | References |

|---|---|---|---|

| GHS07 | H315 | Causes skin irritation. | [3] |

| GHS07 | H319 | Causes serious eye irritation. | [3] |

| GHS07 | H335 | May cause respiratory irritation. |[3] |

Handling Recommendations:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[18]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses or goggles, and a lab coat.[19] A dust mask (type N95) is also recommended.

-

Avoid generating dust.[17]

-

Keep away from heat, sparks, and open flames.[20]

-

Wash hands thoroughly after handling.[20]

Conclusion

This compound is a cornerstone chemical for advanced organic synthesis and material innovation. Its dual amine and terminal alkyne functionalities provide a robust platform for creating diverse and complex molecular structures through reliable and high-yield reactions like the Sonogashira coupling and CuAAC click chemistry. For researchers in drug discovery, it offers a versatile scaffold for building novel therapeutic agents. In materials science, it is a key monomer for high-performance and electro-active polymers. With proper handling, this compound is an indispensable tool for advancing modern chemistry and its applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C8H7N | CID 3760025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 432950010 [thermofisher.com]

- 7. This compound | 14235-81-5 | FE35095 | Biosynth [biosynth.com]

- 8. This compound(14235-81-5) 1H NMR spectrum [chemicalbook.com]

- 9. This compound | 14235-81-5 [chemicalbook.com]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. benchchem.com [benchchem.com]

- 14. Click Chemistry [organic-chemistry.org]

- 15. Click chemistry - Wikipedia [en.wikipedia.org]

- 16. tandfonline.com [tandfonline.com]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 19. This compound 97 14235-81-5 [sigmaaldrich.com]

- 20. chemicalbook.com [chemicalbook.com]

The Amine Group's Defining Influence in 4-Ethynylaniline Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethynylaniline, a bifunctional aromatic compound, stands as a cornerstone in modern organic synthesis and materials science. Its unique molecular architecture, featuring a nucleophilic amine group and a reactive ethynyl (B1212043) moiety, offers a versatile platform for a myriad of chemical transformations. The amine group, in particular, plays a pivotal role, modulating the molecule's electronic properties and directing its reactivity. This in-depth technical guide elucidates the multifaceted role of the amine group in the chemistry of this compound, providing a comprehensive resource for researchers in drug development, polymer chemistry, and materials science.

The Electronic Influence of the Amine Group

The primary amine group (-NH₂) in the para-position to the ethynyl group exerts a significant electron-donating effect on the aromatic ring through resonance. This donation of electron density has profound consequences for the molecule's reactivity and properties.

Impact on Acidity and Basicity

The electron-donating nature of the amine group increases the electron density on the aromatic ring and, by extension, on the ethynyl group. This has a notable effect on the acidity of the acetylenic proton and the basicity of the amine nitrogen.

-

Amine Basicity: Conversely, the delocalization of the nitrogen lone pair into the aromatic ring decreases the availability of these electrons for protonation, making the amine group less basic than aliphatic amines but more basic than aniline (B41778) derivatives with electron-withdrawing groups.

Quantifying the Electronic Effect: Hammett Constants

The electronic influence of the amine group can be quantified using Hammett substituent constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent on an aromatic ring. The negative values for the amino group indicate its electron-donating character.

| Hammett Constant | Value for -NH₂ | Significance |

| σp | -0.66 | Strong electron-donating effect at the para position through resonance. |

| σm | -0.16 | Weaker electron-donating effect at the meta position, primarily inductive. |

Data sourced from various chemical literature.

This strong electron-donating effect is crucial in directing the outcome of various chemical reactions.

Reactivity Modulation by the Amine Group

The amine group serves as a primary reaction site and a powerful directing group, influencing the reactivity of the entire molecule.

Nucleophilic Reactivity of the Amine Group

The lone pair of electrons on the nitrogen atom makes the amine group a potent nucleophile, readily participating in a variety of reactions.

-

Acylation: The amine group can be easily acylated to form amides. This reaction is often used to protect the amine group or to introduce new functional moieties.

-

Schiff Base Formation: this compound reacts with aldehydes and ketones to form Schiff bases (imines), which are versatile intermediates in organic synthesis.[2]

-

Diazotization and Azo Coupling: The primary aromatic amine can be converted to a diazonium salt, which can then undergo azo coupling reactions to form highly colored azo dyes. This reactivity is fundamental to the dye and pigment industry.

Electrophilic Aromatic Substitution

The electron-donating amine group is a strong activating and ortho-, para-directing group for electrophilic aromatic substitution. However, since the para position is occupied by the ethynyl group, electrophilic attack is directed to the ortho positions.

Polymerization

This compound is a valuable monomer for the synthesis of conjugated polymers. The amine group plays a crucial role in both the polymerization process and the properties of the resulting polymer.[3]

-

Electropolymerization: The amine group facilitates the oxidative electropolymerization of this compound to form poly(this compound), a conducting polymer with interesting electro-optical properties.

-

Transition Metal-Catalyzed Polymerization: The ethynyl group can undergo polymerization catalyzed by various transition metals. The amine group in the resulting polymer provides sites for further functionalization and influences the polymer's solubility and electronic properties.

"Click" Chemistry

The terminal alkyne of this compound is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry."[4] The amine group can influence the reaction rate and provides a handle for further modifications of the resulting triazole product.

Applications in Drug Development and Materials Science

The dual functionality of this compound makes it a valuable building block in several advanced applications.

-

Medicinal Chemistry: The this compound scaffold is present in several kinase inhibitors used in cancer therapy. The amine group often forms critical hydrogen bonds with the target protein, while the ethynyl group can be used to attach other pharmacophoric elements.

-

Materials Science: The ability of this compound to form conjugated polymers makes it a key component in the development of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and sensors.[5]

-

Surface Functionalization: this compound can be used to modify the surfaces of materials, such as nanoparticles and carbon nanotubes.[6] The ethynyl group can be used for covalent attachment to the surface, while the amine group can be used to impart specific properties or for further bioconjugation.

Experimental Protocols

Protocol 1: Acetylation of this compound

This protocol describes the protection of the amine group via acetylation.

Materials:

-

This compound

-

Acetic anhydride (B1165640)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine (1.2 eq) to the solution.

-

Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude N-(4-ethynylphenyl)acetamide.

-

Purify the product by recrystallization or column chromatography.

Protocol 2: Diazotization of this compound and Azo Coupling with 2-Naphthol (B1666908)

This protocol outlines the synthesis of an azo dye.

Materials:

-

This compound

-

Sodium nitrite (B80452) (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

2-Naphthol

-

Sodium hydroxide (B78521) (NaOH)

-

Ice

-

Standard laboratory glassware

Procedure: Part A: Diazotization

-

Dissolve this compound (1.0 eq) in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice-salt bath.

-

In a separate beaker, dissolve sodium nitrite (1.0 eq) in cold water.

-

Slowly add the sodium nitrite solution to the this compound solution while maintaining the temperature below 5 °C. Stir for 15-20 minutes to form the diazonium salt solution.

Part B: Azo Coupling

-

In a separate beaker, dissolve 2-naphthol (1.0 eq) in an aqueous solution of sodium hydroxide.

-

Cool the 2-naphthol solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution from Part A to the 2-naphthol solution with vigorous stirring.

-

A brightly colored precipitate of the azo dye will form immediately.

-

Continue stirring for 30 minutes in the ice bath to ensure complete reaction.

-

Collect the azo dye by vacuum filtration, wash with cold water, and dry.

Quantitative Data Summary

| Property | This compound | Phenylacetylene (B144264) (for comparison) | Notes |

| Molecular Weight | 117.15 g/mol [7] | 102.14 g/mol [1] | - |

| Melting Point | 98-102 °C[6] | -45 °C[1] | The solid nature of this compound is due to intermolecular hydrogen bonding. |

| pKa (Acetylenic H) | > 28.7 (in DMSO, estimated) | ~28.7 (in DMSO)[1] | The electron-donating amine group decreases the acidity of the acetylenic proton. |

| Hammett Constant (σp) | -0.66 | 0.00 (Reference) | Indicates strong electron-donating character of the -NH₂ group. |

| HOMO Energy of Poly(this compound) | 5.03 eV | N/A | Determined from cyclic voltammetry measurements.[8] |

| Photoluminescence Peak of Poly(this compound) | 478 nm | N/A | Corresponds to a photon energy of 2.60 eV.[8] |

Conclusion

The amine group is an indispensable component of this compound's chemical identity. Its potent electron-donating nature fundamentally influences the molecule's reactivity, directing the course of a wide array of synthetic transformations. From serving as a nucleophilic center and a directing group in classical organic reactions to enabling the formation of advanced materials with tailored electronic properties, the amine group's role is both profound and versatile. A thorough understanding of its electronic effects and reactivity is paramount for leveraging the full potential of this compound in the design and synthesis of novel pharmaceuticals, functional polymers, and advanced materials. This guide provides a foundational resource to aid researchers in this endeavor.

References

- 1. Phenylacetylene - Wikipedia [en.wikipedia.org]

- 2. asianpubs.org [asianpubs.org]

- 3. This compound | 14235-81-5 [chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 4-乙炔基苯胺 97% | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 7. This compound | C8H7N | CID 3760025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. web.viu.ca [web.viu.ca]

4-Ethynylaniline: A Core Scaffold for Advanced Chemical Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethynylaniline, a substituted aniline (B41778) featuring a terminal alkyne moiety, has emerged as a versatile and highly valuable building block in modern organic synthesis and medicinal chemistry. Its unique bifunctionality, possessing both a nucleophilic amino group and a reactive ethynyl (B1212043) group, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the key characteristics of this compound, including its physicochemical and spectral properties, detailed synthesis protocols, and its application in pivotal coupling reactions. Furthermore, this document explores its significance in drug development, particularly as a key structural motif in the design of kinase inhibitors targeting critical signaling pathways in oncology.

Physicochemical and Spectroscopic Properties

This compound is a crystalline solid, typically appearing as a yellow to brown powder.[1] Its core structure consists of a benzene (B151609) ring substituted with an amino group and an ethynyl group at the para position. This arrangement of functional groups dictates its chemical reactivity and physical properties.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and application in various experimental setups.

| Property | Value | Source |

| Molecular Formula | C₈H₇N | [2] |

| Molecular Weight | 117.15 g/mol | [2] |

| Melting Point | 98-102 °C (decomposes) | [3] |

| Boiling Point | 99-101 °C at 13 Torr | [4] |

| pKa (Predicted) | 3.11 ± 0.10 | [4] |

| Solubility | Soluble in organic solvents, limited solubility in water. | [5] |

| Appearance | Yellow to brown crystalline powder | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes its key spectral features.

| Spectroscopic Technique | Key Features and Wavelengths/Shifts | Source |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.32 (d, 2H), 6.61 (d, 2H), 3.83 (s, 2H, -NH₂), 2.98 (s, 1H, -C≡CH) | [6] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 147.0, 133.5, 114.6, 111.3, 84.4, 74.9 | [6] |

| IR Spectroscopy (KBr disc) | N-H stretch (~3400-3300 cm⁻¹), C≡C-H stretch (~3261 cm⁻¹), C≡C stretch (~2100 cm⁻¹), aromatic C=C stretches (~1600-1450 cm⁻¹) | [7] |

| UV-Vis Spectroscopy | Expected λmax around 255 nm due to the substituted benzene chromophore. Specific experimental data is not readily available in the literature. | [8] |

| Mass Spectrometry | Molecular Ion [M]⁺ at m/z 117 | [1] |

Synthesis of this compound

The most common and efficient laboratory synthesis of this compound involves a two-step process starting from a readily available haloaniline, such as 4-iodoaniline (B139537). This procedure utilizes a Sonogashira coupling reaction to introduce the ethynyl group in a protected form, followed by a deprotection step.[9]

Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-((Trimethylsilyl)ethynyl)aniline via Sonogashira Coupling [9][10]

-

Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 4-iodoaniline (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq), and copper(I) iodide (CuI, 0.05 eq).

-

Solvent and Base Addition: Add anhydrous and degassed tetrahydrofuran (B95107) (THF) and anhydrous, degassed triethylamine (3.0 eq). The volume of THF should be sufficient to create a 0.1-0.5 M solution with respect to the 4-iodoaniline.

-

Stirring and Reactant Addition: Stir the mixture at room temperature for 15 minutes. Subsequently, add trimethylsilylacetylene (1.2 eq) dropwise via a syringe.

-

Reaction Monitoring: Heat the reaction mixture to 60°C and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst residues. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield 4-((trimethylsilyl)ethynyl)aniline.

Step 2: Deprotection to Yield this compound [6]

-

Reaction Setup: Dissolve the 4-((trimethylsilyl)ethynyl)aniline (1.0 eq) obtained from the previous step in a mixture of methanol and tetrahydrofuran.

-

Reagent Addition: Add potassium hydroxide (B78521) (4.0 eq) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and stir overnight.

-

Work-up: Upon completion, cool the reaction to room temperature and filter to remove insoluble impurities. Concentrate the filtrate under reduced pressure.

-

Extraction and Isolation: Dissolve the residue in dichloromethane, wash with water, and dry the organic layer over anhydrous magnesium sulfate. After filtration, concentrate the solution under reduced pressure to obtain this compound as a solid.

Key Reactions and Applications

The dual functionality of this compound makes it a versatile substrate for several powerful chemical transformations, most notably the Sonogashira coupling and the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".

Sonogashira Coupling

The terminal alkyne of this compound can readily participate in further Sonogashira coupling reactions with various aryl or vinyl halides, enabling the synthesis of a wide array of conjugated systems.[11]

References

- 1. This compound | C8H7N | CID 3760025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 14235-81-5 [chemicalbook.com]

- 3. This compound 97 14235-81-5 [sigmaaldrich.com]

- 4. This compound CAS#: 14235-81-5 [chemicalbook.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. 4-Ethylaniline | C8H11N | CID 11504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-乙基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. chemimpex.com [chemimpex.com]

The Ascendancy of 4-Ethynylaniline Derivatives in Modern Drug Discovery: A Technical Primer

For Immediate Release

In the intricate landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that offer both synthetic versatility and potent biological activity is paramount. Among these, 4-ethynylaniline and its derivatives have emerged as a cornerstone in the design and synthesis of targeted therapeutics, particularly in the realm of oncology. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of this compound derivatives, tailored for researchers, scientists, and professionals in drug development.

Core Synthesis and Properties

This compound, a terminal alkyne, serves as a critical building block in organic synthesis.[1][2] Its utility is primarily harnessed through two powerful chemical transformations: the Sonogashira cross-coupling reaction and azide-alkyne cycloadditions, a cornerstone of "click chemistry."[1][] These reactions allow for the facile introduction of the ethynylphenyl moiety into a wide array of heterocyclic systems, a common feature in many kinase inhibitors.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇N | [4] |

| Molecular Weight | 117.15 g/mol | [4] |

| Appearance | Light yellow or yellowish powder | [5] |

| Melting Point | 98-107 °C | [5] |

| CAS Number | 14235-81-5 | [4] |

Application in the Synthesis of Kinase Inhibitors

A prominent application of this compound derivatives is in the development of tyrosine kinase inhibitors (TKIs). The epidermal growth factor receptor (EGFR) and Src kinase, both pivotal in cancer cell signaling, have been successfully targeted by molecules incorporating the 4-ethynylanilino scaffold.[2][6] The ethynyl (B1212043) group often plays a crucial role in binding to the active site of these enzymes.

Experimental Protocol: Sonogashira Coupling for the Synthesis of a 4-(Ethynylanilino)quinazoline Precursor

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a 4-chloroquinazoline, a key step in the synthesis of many EGFR inhibitors.

Materials:

-

This compound

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine (B128534) or diisopropylethylamine)

-

Anhydrous solvent (e.g., dimethylformamide or tetrahydrofuran)

Procedure:

-

To a dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 4-chloro-6,7-dimethoxyquinazoline (1 equivalent), palladium catalyst (0.05 equivalents), and copper(I) iodide (0.1 equivalents).

-

Add the anhydrous solvent, followed by the amine base (2-3 equivalents).

-

To this stirred mixture, add this compound (1.1 equivalents).

-

The reaction mixture is then heated to a temperature ranging from room temperature to 80°C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired 4-(4-ethynylphenylamino)-6,7-dimethoxyquinazoline.

Biological Activity of 4-Anilinoquinazoline (B1210976) and Quinoline (B57606) Derivatives

The introduction of the 4-ethynylanilino moiety into quinazoline (B50416) and quinoline scaffolds has yielded compounds with potent anticancer activity. These derivatives have demonstrated significant inhibitory effects against various cancer cell lines, with their efficacy often attributed to the inhibition of key signaling kinases.

Table 2: In Vitro Anticancer Activity of Representative 4-Anilinoquinazoline and Quinoline Derivatives

| Compound Class | Target Kinase(s) | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |

| 4-Anilinoquinazoline | EGFR | A549 (Lung) | 0.56 | [4] |

| 4-Anilinoquinazoline | EGFR | PC-3 (Prostate) | 2.46 | [4] |

| 4-Anilinoquinazoline | EGFR | HepG2 (Liver) | 2.21 | [4] |

| 2-Morpholino-4-anilinoquinoline | Not specified | HepG2 (Liver) | 8.50 | [7] |

| 4-Anilinoquinolinylchalcone | Not specified | MDA-MB-231 (Breast) | 0.11 | [8] |

Mechanism of Action: Targeting the EGFR Signaling Pathway

Many 4-anilinoquinazoline derivatives function as ATP-competitive inhibitors of the EGFR tyrosine kinase.[7] Overactivation of the EGFR signaling pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and metastasis.[9] By blocking the ATP-binding site of EGFR, these inhibitors prevent its autophosphorylation and the subsequent activation of downstream signaling cascades, primarily the PI3K/Akt/mTOR and Ras/MAPK/ERK pathways.[9][10]